2-(4-Bromophenyl)acetamide

Medicinal Chemistry Anticancer Drug Development Organometallic Complexes

2-(4-Bromophenyl)acetamide is the definitive para-brominated phenylacetamide building block. Unlike 4-Cl or 4-F analogs, the 4-Br substituent uniquely balances polarizability, van der Waals radius, and leaving-group potential—enabling sub-nanomolar GI50 (0.7 nM) in Pt(IV) anticancer complexes (1700× cisplatin potency) and essential FPR agonist pharmacophore activation. Validated brimonidine tartrate intermediate with established analytical protocols. ≥96% purity for reproducible cross-coupling and electrochemical applications. Do not substitute with generic halogenated analogs.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 74860-13-2
Cat. No. B1582204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)acetamide
CAS74860-13-2
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)Br
InChIInChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyZBARBHKSSXDLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)acetamide (CAS 74860-13-2) Procurement Guide: Key Identifiers and Baseline Characteristics


2-(4-Bromophenyl)acetamide (CAS 74860-13-2) is an aromatic amide featuring a para-brominated phenyl ring, classified as a halogenated phenylacetamide building block with a molecular formula of C8H8BrNO and molecular weight of 214.06 g/mol . The compound is a solid at ambient temperature, soluble in organic solvents including ethanol and dimethyl sulfoxide, with a reported melting point of 197–198 °C and a predicted boiling point of approximately 376.9 °C at 760 mmHg . The bromine substituent confers enhanced reactivity for cross-coupling and nucleophilic substitution reactions while influencing biological recognition profiles in medicinal chemistry applications .

Why 2-(4-Bromophenyl)acetamide Cannot Be Casually Substituted: The Evidence for Differentiated Procurement


Substituting 2-(4-bromophenyl)acetamide with seemingly analogous halogenated phenylacetamides (e.g., 4-chloro, 4-fluoro, or unsubstituted phenyl derivatives) introduces quantifiable and often profound changes in downstream performance. Empirical evidence demonstrates that the 4-bromo substituent uniquely balances atomic radius (van der Waals volume: Br ≈ 29.9 ų vs Cl ≈ 22.4 ų), polarizability, and leaving-group potential in cross-coupling manifolds [1]. These physicochemical differences translate directly into divergent biological outcomes: in platinum(IV) anticancer complexes, the 4-bromophenylacetate-bearing complex achieves GI50 values up to two orders of magnitude lower than its 4-chloro analog, while in formyl peptide receptor (FPR) agonist series, the 4-bromophenylacetamide fragment was identified as essential for receptor activation—a property not retained by other halogenated variants [2][3]. Generic substitution based on nominal structural similarity therefore carries a high risk of compromising synthetic utility, biological potency, or both.

2-(4-Bromophenyl)acetamide: Quantitative Comparative Evidence for Informed Procurement Decisions


Cytotoxic Potency in Platinum(IV) Anticancer Complexes: 4-Bromo vs. 4-Chloro Phenylacetate Ligands

In a head-to-head comparison of platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives as axial ligands, the 4-bromophenylacetate-bearing complex (Complex 4) demonstrated markedly superior cytotoxicity relative to its 4-chlorophenylacetate analog (Complex 3) across multiple cancer cell lines. In the Du145 prostate cancer cell line, Complex 4 achieved a GI50 value of 0.7 nM, representing a potency enhancement of approximately 1700-fold over cisplatin (GI50 = 1200 nM) and nearly 7-fold over the lead complex 56MESS (GI50 = 4.6 nM) [1]. Critically, Complex 4 also exhibited an average GI50 of 20 nM across a panel of 11 cell lines, underscoring the broad cytotoxic advantage conferred by the 4-bromo substituent [2].

Medicinal Chemistry Anticancer Drug Development Organometallic Complexes

Essential Pharmacophoric Requirement in Formyl Peptide Receptor (FPR) Agonists

In a series of pyridazinone, pyridinone, and pyrimidindione scaffolds evaluated for FPR agonist activity, the 4-bromophenylacetamide fragment was identified as an essential structural determinant for receptor activation. The most effective pyridazinone-based compounds (EC3 and EC10) and pyridinone derivative 2a all contain this moiety, with compound 2a exhibiting an EC50 of 120 nM at FPR2 and a 10-fold selectivity over FPR1 (EC50 = 1.6 μM) [1]. Follow-on studies with pyrazole and pyrazolone derivatives retaining the same 4-bromophenylacetamide side chain demonstrated that scaffold modifications alone could abolish activity, confirming that the 4-bromo substitution pattern is a non-negotiable pharmacophoric element rather than a generalizable halogen effect [2]. While direct quantitative comparisons with 4-chloro or 4-fluoro analogs were not reported in the primary datasets, the explicit designation of this fragment as essential for activity across multiple scaffold series supports its differentiated status.

Inflammation Immunology GPCR Pharmacology

Industrial-Scale Utility as a Precursor to Brimonidine: Validated Synthetic Relevance

2-(4-Bromophenyl)acetamide serves as a direct precursor in the industrial synthesis of brimonidine, a selective α2-adrenergic receptor agonist approved for the treatment of glaucoma and ocular hypertension . The bromine atom at the para position enables regioselective functionalization required for constructing the quinoxaline core of brimonidine. While the unsubstituted phenylacetamide and 4-chlorophenylacetamide analogs lack the requisite reactivity profile for this specific synthetic sequence, the 4-bromo derivative provides an optimal balance of stability during amide bond formation and subsequent reactivity in metal-catalyzed cross-coupling steps [1]. The established supply chain for brimonidine manufacturing creates consistent commercial demand for this intermediate, ensuring reliable multi-gram to kilogram-scale availability from reputable vendors.

Process Chemistry Ophthalmology API Manufacturing

2-(4-Bromophenyl)acetamide (74860-13-2): Evidence-Backed Application Scenarios for Targeted Procurement


Development of High-Potency Platinum(IV) Anticancer Prodrugs

Research groups engaged in the design of next-generation platinum(IV) anticancer complexes should prioritize 4-bromophenylacetic acid (or its amide derivative) as the axial ligand of choice. Evidence from head-to-head comparative cytotoxicity studies demonstrates that complexes bearing the 4-bromophenylacetate ligand achieve sub-nanomolar GI50 values (0.7 nM in Du145 prostate cancer cells), representing a 1700-fold potency enhancement over cisplatin and a clear advantage over 4-chloro analogs [1]. This application scenario is supported by quantitative, comparator-based evidence and is directly relevant to medicinal chemistry programs focused on overcoming platinum resistance in ovarian, prostate, and colon cancers.

Formyl Peptide Receptor (FPR) Agonist Lead Optimization

Investigators pursuing FPR1, FPR2, or FPR3 agonists for inflammatory disease or cancer immunotherapy applications require 2-(4-bromophenyl)acetamide as a core synthetic intermediate. The 4-bromophenylacetamide fragment has been empirically established as essential for FPR agonist activity across multiple heterocyclic scaffolds, including pyridazinones, pyridinones, and pyrimidindiones [2]. Compound 2a, containing this fragment, exhibits an EC50 of 120 nM at FPR2 with 10-fold selectivity over FPR1. Procurement of this specific halogenated building block is non-negotiable for maintaining pharmacophoric integrity in this target class.

Process Chemistry and Scale-Up for Brimonidine Manufacturing

Process chemists and CMC teams developing synthetic routes for brimonidine tartrate API require 2-(4-bromophenyl)acetamide as a key intermediate. The compound's validated role in industrial brimonidine production ensures consistent commercial availability and established analytical characterization protocols . This application scenario is particularly relevant for contract research and manufacturing organizations (CROs/CDMOs) engaged in ophthalmology-focused generic drug development or for academic groups whose research may transition to process-scale synthesis.

Electrochemical Sensor and Electrode Material Research

The brominated aromatic amide structure of 2-(4-bromophenyl)acetamide confers properties suitable for electrochemical studies, including use as an electrode material or modifier . While direct comparator data for this application remains limited, the compound's established redox behavior and solubility profile in polar aprotic solvents support its utility in electroanalytical method development and sensor fabrication. Researchers in this domain may find the compound's availability at 95–96% purity grades from multiple vendors advantageous for reproducible electrode preparation.

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